Benzyltriethylammonium sulfate

Descripción

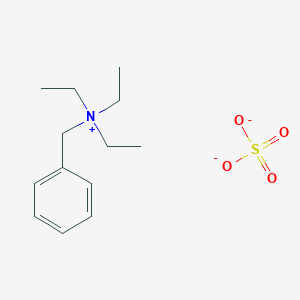

Benzyltriethylammonium chloride (BTEAC), a quaternary ammonium salt with the molecular formula C₁₃H₂₂ClN (MW: 227.77 g/mol), is a water-soluble crystalline solid widely utilized as a phase-transfer catalyst (PTC) in organic synthesis . Its structure comprises a benzyl group attached to a triethylammonium cation paired with a chloride anion. BTEAC facilitates reactions between immiscible phases (e.g., aqueous and organic) by transferring ionic reactants into the organic phase, accelerating alkylation, oxidation, and esterification processes . It is also employed as a cationic surfactant and in industrial methylation reactions .

Propiedades

Número CAS |

19617-34-6 |

|---|---|

Fórmula molecular |

C13H22NO4S- |

Peso molecular |

288.39 g/mol |

Nombre IUPAC |

benzyl(triethyl)azanium;sulfate |

InChI |

InChI=1S/C13H22N.H2O4S/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;1-5(2,3)4/h7-11H,4-6,12H2,1-3H3;(H2,1,2,3,4)/q+1;/p-2 |

Clave InChI |

MEPLDDAONLVHEF-UHFFFAOYSA-L |

SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1.[O-]S(=O)(=O)[O-] |

SMILES canónico |

CC[N+](CC)(CC)CC1=CC=CC=C1.[O-]S(=O)(=O)[O-] |

Otros números CAS |

19617-34-6 |

Sinónimos |

benzyl-triethyl-azanium sulfate |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Quaternary Ammonium Compounds

Quaternary ammonium salts (QAS) share a cationic nitrogen center but differ in alkyl/aryl substituents and counterions, leading to distinct physicochemical properties and applications. Below is a detailed comparison of BTEAC with structurally or functionally related compounds.

Benzyltrimethylammonium Chloride

However, BTEAC’s larger alkyl groups improve lipophilicity, favoring organic-phase solubility in biphasic reactions .

Tributylmethylammonium Methyl Sulfate

Counterion Effects : Sulfate-based QAS like tributylmethylammonium methyl sulfate exhibit higher thermal and hydrolytic stability compared to chloride salts. The sulfate anion’s lower nucleophilicity may reduce side reactions in electrophilic substitutions .

Benzyltriethylammonium Tetrafluoroborate

Anion Influence: The tetrafluoroborate anion imparts non-coordinating properties, making this salt suitable for electrochemical applications and ionic liquid synthesis. In contrast, BTEAC’s chloride anion participates in nucleophilic reactions, limiting its use in redox-sensitive systems .

Benzyltriethylammonium Chlorochromate

Functional Differences: The chlorochromate variant acts as a strong oxidizer, enabling alcohol-to-ketone transformations. However, its chromium(VI) content poses significant carcinogenic risks, necessitating stringent handling protocols .

Q & A

Q. What are the key physicochemical properties of benzyltriethylammonium sulfate, and how are they determined experimentally?

Methodological Answer: Key properties include molecular weight, solubility, melting point, and thermal stability. These are determined via:

- Differential Scanning Calorimetry (DSC) for thermal decomposition analysis.

- Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural validation .

- Density and refractive index measurements for solvent interaction studies (e.g., in deep eutectic solvents) .

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | ~209.33 g/mol (hydroxide derivative) | |

| Melting Point | 193–195°C (bromide derivative) | |

| Solubility | High in polar aprotic solvents |

Q. How is this compound synthesized, and what purity validation methods are recommended?

Methodological Answer: Synthesis typically involves quaternization of triethylamine with benzyl chloride followed by sulfate salt formation. Purity is validated via:

- High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

- Elemental Analysis (C, H, N, S) for stoichiometric confirmation.

- Mass Spectrometry (MS) and ¹³C NMR to confirm molecular structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) due to carcinogenicity risks (IARC Group 1 for chromium derivatives) .

- Avoid contact with combustibles; it may act as an oxidizing agent .

- Dispose via EPA-compliant chemical waste protocols to mitigate environmental hazards .

Advanced Research Questions

Q. How does this compound function as a phase-transfer catalyst (PTC) in biphasic reactions?

Methodological Answer: The compound facilitates ion transfer between immiscible phases (e.g., aqueous-organic). Key mechanisms include:

- Interfacial Activation : Stabilizing reactive intermediates at phase boundaries.

- Ion-Pair Extraction : Enhancing nucleophilicity of anions (e.g., sulfate) in organic phases.

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy or gas chromatography (GC) to optimize catalyst loading .

Q. What computational methods are used to model interactions of this compound in solvent systems?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts hydrogen-bonding interactions in deep eutectic solvents (e.g., with urea) .

- Molecular Dynamics (MD) Simulations : Analyze solvation dynamics and cellulose dissolution mechanisms .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study enzyme-catalyst interactions in structural biology (e.g., terpenoid cyclase systems) .

Q. How can contradictions in reported carcinogenicity data be addressed when designing in vivo studies?

Methodological Answer:

- Risk Assessment : Compare IARC classifications (Group 1 for chromium derivatives) with non-chromium analogues .

- Alternative Catalysts : Use non-carcinogenic quaternary ammonium salts (e.g., tetrabutylammonium) for sensitive applications .

- In Vitro Screening : Prioritize Ames tests or micronucleus assays to evaluate genotoxicity before in vivo use .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound complexes?

Methodological Answer:

- X-ray Crystallography : Determines 3D structure of enzyme complexes (e.g., terpenoid cyclase with Mg²⁺/sulfate ions) .

- Electron Paramagnetic Resonance (EPR) : Probes redox-active intermediates in catalytic cycles.

- Solid-State NMR : Characterizes ionic interactions in deep eutectic solvents .

Data Contradiction Analysis

Q. How do discrepancies in reported solubility data for this compound impact experimental reproducibility?

Methodological Answer:

- Controlled Solvent Screening : Systematically test solubility in solvents (e.g., DMSO, water, ethanol) under standardized temperatures.

- Dynamic Light Scattering (DLS) : Detect aggregation states influencing solubility .

- Literature Cross-Validation : Compare datasets from peer-reviewed studies (e.g., aqueous vs. non-aqueous applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.